

# ENPP1: An Innate Immune Checkpoint and a Target for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment by suppressing anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING pathway, ENPP1 effectively dampens innate immune activation.[1][2][3] Furthermore, the hydrolysis of ATP by ENPP1 contributes to the production of adenosine, an immunosuppressive metabolite.[4] This dual mechanism of action makes ENPP1 an attractive target for cancer immunotherapy. This guide provides a comprehensive overview of the core biology of ENPP1 as an innate immune checkpoint, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

## The Core Biology of ENPP1 as an Innate Immune Checkpoint

## The cGAS-STING Pathway: A Sentinel of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage,



including genomic instability in cancer cells.[1] Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cGAMP.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. [4] These cytokines are essential for orchestrating an effective anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).

## **ENPP1: A Negative Regulator of STING Signaling**

ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers and its high expression often correlates with poor prognosis.[4] Its primary role as an innate immune checkpoint stems from its potent phosphodiesterase activity, which enables it to hydrolyze extracellular cGAMP.[1] Cancer cells can release cGAMP into the tumor microenvironment, where it can be taken up by immune cells to activate their STING pathway in a paracrine manner. However, ENPP1 on the surface of cancer cells and other cells within the tumor microenvironment efficiently degrades this extracellular cGAMP, preventing the activation of STING in surrounding immune cells and thereby suppressing the anti-tumor immune response.[1][3]

### The Dual Immunosuppressive Role of ENPP1

Beyond its cGAMP hydrolyzing activity, ENPP1 also contributes to an immunosuppressive tumor microenvironment through the generation of adenosine. ENPP1 hydrolyzes extracellular ATP to AMP, which is then converted to adenosine by CD73.[4] Adenosine, acting through its receptors on immune cells, has potent immunosuppressive effects, including the inhibition of T cell proliferation and cytokine production, and the promotion of regulatory T cells (Tregs). This dual mechanism of dampening STING activation and promoting adenosine-mediated immunosuppression solidifies ENPP1's role as a significant barrier to effective anti-tumor immunity.

## Quantitative Data ENPP1 Enzyme Kinetics

The enzymatic activity of ENPP1 has been characterized for its key substrates, cGAMP and ATP. The following table summarizes the kinetic parameters for human ENPP1.



| Substrate  | Km (µM) | kcat (s-1) | Reference |
|------------|---------|------------|-----------|
| 2'3'-cGAMP | 15      | 4          | [5]       |
| ATP        | 20      | 12         | [5]       |

## **Potency of Preclinical and Clinical ENPP1 Inhibitors**

A growing number of small molecule inhibitors targeting ENPP1 are in preclinical and clinical development. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

| Inhibitor   | Target      | IC50 (nM) | Ki (nM)                     | Reference |
|-------------|-------------|-----------|-----------------------------|-----------|
| STF-1623    | Human ENPP1 | 0.6       | < 2                         | [6]       |
| STF-1623    | Mouse ENPP1 | 0.4       | -                           | [6]       |
| RBS2418     | ENPP1       | -         | 0.14 (cGAMP),<br>0.13 (ATP) | [7]       |
| ISM5939     | Human ENPP1 | 0.63      | -                           | [8]       |
| ZX-8177     | ENPP1       | 9.5       | -                           | [3]       |
| OC-1        | ENPP1       | -         | < 10                        | [9]       |
| Compound 4e | ENPP1       | 188       | -                           | [10]      |

## In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models

Preclinical studies in various syngeneic mouse tumor models have demonstrated the antitumor efficacy of ENPP1 inhibitors, both as monotherapy and in combination with other anticancer agents.



| Inhibitor                         | Mouse Model                                  | Dosing                 | Outcome                                                      | Reference |
|-----------------------------------|----------------------------------------------|------------------------|--------------------------------------------------------------|-----------|
| STF-1623                          | Breast, Pancreatic, Colorectal, Glioblastoma | Not specified          | Suppressed<br>tumor growth                                   | [11][12]  |
| ISM5939                           | MC38                                         | 30 mg/kg, p.o.<br>BID  | 67% Tumor<br>Growth Inhibition<br>(TGI)                      | [13]      |
| ISM5939 + anti-<br>PD-L1          | MC38                                         | 30 mg/kg, p.o.<br>BID  | 96% TGI                                                      |           |
| ZX-8177                           | Syngeneic<br>models                          | 2 mg/kg, i.p., BID     | 37-60% TGI                                                   | [3]       |
| ZX-8177 +<br>Mitomycin C          | CT-26                                        | 25 mg/kg, oral,<br>BID | Synergistic anti-<br>tumor efficacy                          | [3]       |
| ZX-8177 +<br>Radiation (20<br>Gy) | Pan02                                        | 25 mg/kg, oral,<br>BID | 100% TGI (vs.<br>78.5% for<br>radiation alone)               | [3]       |
| OC-1                              | CT26, MC38                                   | Not specified          | 20-40% TGI<br>(monotherapy),<br>~75% TGI (with<br>anti-PD-1) | [9]       |

## **Clinical Trial Data for ENPP1 Inhibitors**

Several ENPP1 inhibitors have advanced to clinical trials. The following table summarizes available data from the Phase 1a study of RBS2418.



| Inhibitor | Clinical Trial            | Dose Levels                  | Key Findings                                                                                                                                                                                                                                                  | Reference   |
|-----------|---------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| RBS2418   | Phase 1a<br>(NCT05270213) | 100, 200, 400,<br>800 mg BID | Safe and well- tolerated with no DLTs. In ENPP1 and cGAS co- expressing (EG+) patients (n=8), the Disease Control Rate (DCR) was 75% compared to 9% in EG- patients (n=11). Significantly improved Progression-Free Survival (PFS) in EG+ patients (p=0.001). | [1][14][15] |

# Experimental Protocols ENPP1 Activity Assay (Malachite Green-based)

This protocol describes a colorimetric assay to measure ENPP1 activity by detecting the release of inorganic phosphate (Pi).[11][16][17][18][19][20][21]

#### Materials:

- Recombinant human ENPP1
- ATP or cGAMP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 μM ZnCl2, 500 μM CaCl2
- Malachite Green Reagent A: 0.045% Malachite Green in water



- Malachite Green Reagent B: 4.2% ammonium molybdate in 4N HCl
- Working Reagent: Mix 100 parts of Reagent A with 25 parts of Reagent B. Add Tween-20 to a final concentration of 0.01%.
- Phosphate Standard (e.g., KH2PO4)
- 96-well microplate

- Prepare a phosphate standard curve (0-20 nmol) in the assay buffer.
- In a 96-well plate, add 25 μL of assay buffer (for blank), phosphate standards, or ENPP1 enzyme solution (e.g., 1 nM final concentration).
- To initiate the reaction, add 25  $\mu$ L of the substrate solution (e.g., ATP or cGAMP at desired concentrations) to each well.
- Incubate the plate at 37°C for 15-30 minutes.
- Stop the reaction and develop the color by adding 100  $\mu$ L of the Malachite Green Working Reagent to each well.
- Incubate at room temperature for 15-20 minutes.
- Measure the absorbance at 620-660 nm using a microplate reader.
- Calculate the amount of phosphate released based on the standard curve and determine ENPP1 activity.

## Cell-Based ENPP1 Activity Assay (Fluorescence-based)

This protocol utilizes a fluorogenic substrate to measure ENPP1 activity on the surface of live cells.[3][22][23]

#### Materials:

Cells expressing ENPP1 (e.g., MDA-MB-231)



- Fluorogenic ENPP1 substrate (e.g., TG-mAMP)
- Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Wash the cells twice with the assay buffer.
- Add the fluorogenic substrate (at a concentration optimized for the specific substrate and cell line) diluted in the assay buffer to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for TG-mAMP) using a fluorescence plate reader.
- The increase in fluorescence corresponds to the ENPP1 activity.

### **Orthotopic Breast Cancer Mouse Model**

This protocol describes the establishment of an orthotopic breast cancer model in mice, which more accurately recapitulates the tumor microenvironment compared to subcutaneous models. [1][2][5][10][24][25][26]

#### Materials:

- 4T1 murine breast cancer cells (or other desired cell line)
- Female BALB/c mice (6-8 weeks old)
- Cell culture medium (e.g., DMEM with 10% FBS)



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 1 mL syringes with 26G needles
- Anesthesia (e.g., isoflurane)

- Culture 4T1 cells to ~80% confluency.
- On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 105 cells/mL. Keep the cell suspension on ice.
- Anesthetize the mice using isoflurane.
- Shave the fur around the fourth mammary fat pad.
- Gently lift the nipple of the fourth mammary gland and insert the needle of the syringe containing the cell suspension (e.g., 50 μL for 1 x 104 cells) into the fat pad.
- Slowly inject the cell suspension.
- Monitor the mice for tumor growth. Tumor volume can be measured using calipers (Volume = (Length x Width2)/2).
- For metastasis studies, the primary tumor can be surgically resected once it reaches a
  certain size, and metastatic progression can be monitored using bioluminescence imaging if
  using luciferase-expressing cells.[10][26]

## Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment

This protocol provides a general workflow for preparing single-cell suspensions from solid tumors for scRNA-seq analysis.[6][23][27][28][29][30][31]

#### Materials:



- Fresh tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
- GentleMACS Octo Dissociator
- 70 μm and 40 μm cell strainers
- · Red Blood Cell Lysis Buffer
- Dead cell removal kit (e.g., MACS Dead Cell Removal Kit)
- FACS buffer (PBS with 2% FBS)
- Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)

- Place the fresh tumor tissue in a gentleMACS C Tube containing the enzyme mix from the tumor dissociation kit.
- Run the appropriate gentleMACS program for tumor dissociation.
- Incubate at 37°C with rotation for 30-60 minutes.
- Stop the dissociation by adding media with FBS.
- Filter the cell suspension through a 70 μm cell strainer, followed by a 40 μm cell strainer.
- Centrifuge the cells, and if necessary, perform red blood cell lysis.
- Perform dead cell removal according to the manufacturer's protocol.
- Resuspend the cells in FACS buffer and determine cell viability and concentration.
- Proceed with the single-cell library preparation using a platform like the 10x Genomics
   Chromium controller, following the manufacturer's instructions.
- Sequence the libraries on a compatible sequencer.



• Analyze the sequencing data using appropriate bioinformatics pipelines to identify cell populations and their gene expression profiles.

# Visualizations Signaling Pathways





ENPP1 Signaling Pathway in the Tumor Microenvironment

Click to download full resolution via product page

Caption: ENPP1's dual role in suppressing anti-tumor immunity.



## **Experimental Workflows**

#### Preclinical to Clinical Workflow for ENPP1 Inhibitors



Click to download full resolution via product page



Caption: Development pipeline for ENPP1 inhibitors.

### Conclusion

ENPP1 stands as a significant and druggable innate immune checkpoint. Its dual function in degrading the immunostimulatory molecule cGAMP and contributing to the production of the immunosuppressive metabolite adenosine makes it a compelling target for cancer immunotherapy. The development of potent and selective ENPP1 inhibitors has shown promising preclinical efficacy, and early clinical data are encouraging. By blocking ENPP1, it is possible to "cut the brakes" on the innate immune system within the tumor microenvironment, potentially converting "cold" tumors into "hot" tumors that are more responsive to immunotherapy. Further clinical investigation of ENPP1 inhibitors, both as monotherapy and in combination with other anti-cancer agents, is warranted to fully realize their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A Study of SR-8541A (ENPPI Inhibitor) in Advanced/Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. 4T1 orthotopic mammary tumor model [bio-protocol.org]
- 6. news-medical.net [news-medical.net]
- 7. origene.com [origene.com]
- 8. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]

### Foundational & Exploratory





- 10. CareAcross [careacross.com]
- 11. New activity assays for ENPP1 with physiological substrates ATP and ADP PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. RePORT ) RePORTER [reporter.nih.gov]
- 15. Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. ASCO [asco.org]
- 16. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. eubopen.org [eubopen.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. researchgate.net [researchgate.net]
- 23. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Orthotopic breast tumor models [bio-protocol.org]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Preparation of single cells from tumors for single-cell RNA sequencing PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Single cell RNA sequencing of a biopsy specimen [protocols.io]
- 29. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Brochure Archives Novogene [novogene.com]
- 31. bostongene.com [bostongene.com]
- To cite this document: BenchChem. [ENPP1: An Innate Immune Checkpoint and a Target for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12418824#enpp1-as-an-innate-immune-checkpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com